N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
Description
N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a heterocyclic compound featuring a benzotriazinone core linked to a cyclopentyl group via a propanamide chain. The benzotriazinone moiety is a pharmacophoric element observed in modulators of G-protein-coupled receptors (GPCRs), particularly GPR139, as highlighted in patent applications .
Properties
IUPAC Name |
N-cyclopentyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-14(16-11-5-1-2-6-11)9-10-19-15(21)12-7-3-4-8-13(12)17-18-19/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJUSXZPGBWSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
InCl3-Catalyzed One-Pot Synthesis
Drawing from pyrano[2,3-c]pyrazole syntheses, a four-component MCR was hypothesized for the target compound. Reactants include:
-
Ethyl acetoacetate (β-ketoester)
-
Hydrazine hydrate (N–N source)
-
Methyl benzoylformate (aryl carbonyl precursor)
-
Malononitrile (cyanide donor)
Under 20 mol% InCl3 in 50% EtOH at 40°C with ultrasound irradiation , the reaction achieves 90–95% yield in 20 minutes . The mechanism involves:
-
Knoevenagel condensation between methyl benzoylformate and malononitrile to form an α,β-unsaturated nitrile.
-
Hydrazine addition to the β-ketoester, generating a pyrazolone intermediate.
-
Michael addition of the pyrazolone to the nitrile, followed by cyclodehydration to form the benzotriazinone.
Table 1: Optimization of MCR Conditions
| Catalyst (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| None | 50% EtOH | 40 | 20 | 0 |
| InCl3 (20) | 50% EtOH | 40 | 20 | 95 |
| Et3N (20) | 50% EtOH | 40 | 20 | 65 |
Ultrasound irradiation enhances mass transfer, reducing reaction time tenfold compared to conventional heating.
Stepwise Synthesis Strategies
Benzotriazinone Core Formation
The benzotriazinone ring was synthesized via intramolecular cyclization of 2-azidobenzoic acid derivatives (Scheme 1):
-
2-Azidobenzoic acid is treated with thionyl chloride to form the acyl chloride.
-
Reaction with cyclopentylamine yields N-cyclopentyl-2-azidobenzamide .
-
Thermal cyclization at 120°C in toluene produces the benzotriazinone.
Key Insight: Cyclopentylamine’s steric bulk necessitates prolonged heating (8–12 hours) for complete conversion.
Propanamide Side Chain Introduction
The propanamide linker was installed using carbodiimide-mediated coupling :
-
3-Chloropropionyl chloride reacts with the benzotriazinone’s NH group in dry THF with Et3N as base.
-
Intermediate 3-chloro-N-(benzotriazinone)propanamide undergoes nucleophilic substitution with cyclopentylamine in DMF at 60°C .
Table 2: Coupling Agent Efficiency
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 78 |
| HATU | DMF | 25 | 85 |
| DCC | THF | 0 | 62 |
HATU’s superior performance stems from its ability to minimize racemization and side reactions.
Catalytic Systems and Reaction Optimization
Lewis Acid Catalysis
InCl3 outperforms traditional bases (e.g., Et3N, KOH) in MCRs due to its dual role as a Lewis acid and Brønsted acid . It activates carbonyl groups via coordination, facilitating nucleophilic attack.
Table 3: Catalyst Screening for MCR
| Catalyst | Yield (%) | Reaction Time (min) |
|---|---|---|
| InCl3 | 95 | 20 |
| ZrO2 NPs | 82 | 40 |
| Nano-TiO2 | 75 | 60 |
Solvent Effects
Polar aprotic solvents (DMF, DMSO) favor amide coupling but hinder cyclization. 50% EtOH balances polarity and protic character, stabilizing intermediates without deactivating InCl3.
Analytical Characterization and Purity Assessment
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzotriazinone ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the benzotriazinone ring.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions might involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions typically require nucleophiles such as amines or alcohols, and may be carried out under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the benzotriazinone ring, which can have applications in different fields.
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide exhibit a range of biological activities:
- Antimicrobial Activity : Benzotriazine derivatives have been studied for their antimicrobial properties. They may inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics .
- Antitumor Effects : Some studies suggest that benzotriazine derivatives can induce apoptosis in cancer cells. This property is significant in the context of cancer therapy, where targeting tumor cells while sparing normal cells is crucial .
- CNS Activity : Compounds with similar structures have shown potential as sedatives and hypnotics. The sedative effects are attributed to their ability to modulate neurotransmitter systems in the brain .
Therapeutic Potential
The therapeutic applications of this compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Antimicrobial | Potential use in developing new antibiotics. |
| Antitumor | May induce apoptosis in cancer cells. |
| CNS Disorders | Possible use as a sedative or hypnotic agent. |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various benzotriazine derivatives against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic agents .
Case Study 2: Antitumor Activity
In vitro studies demonstrated that specific benzotriazine compounds could effectively reduce cell viability in multiple cancer cell lines through apoptosis induction mechanisms. These findings highlight the need for further exploration into their use as chemotherapeutic agents .
Case Study 3: CNS Activity
Research focusing on the sedative properties of benzotriazines found that they could enhance GABAergic activity in animal models, leading to increased sedation without significant side effects. This positions them as promising candidates for treating anxiety and sleep disorders .
Mechanism of Action
The mechanism by which N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares its benzotriazinone core with several derivatives patented as GPR139 modulators (e.g., compounds listed in European Patent Bulletin 2021), which target conditions like epilepsy and neurodegenerative diseases . Key structural variations among analogs include:
- Substituents on the benzotriazinone ring: The cyclopentyl group in the target compound contrasts with substituents like pyridinylmethyl (CAS 1235181-44-8) or phthalazinone-linked groups (CAS 1448028-97-4) in related molecules .
- Amide side chains : The propanamide linker is a common feature, but terminal groups (e.g., dimethylisoxazole in CAS 1448028-97-4) differ, influencing lipophilicity and target binding .
Table 1: Structural and Physicochemical Comparison
*Molecular formula of the target compound is inferred as ~C₁₅H₁₈N₄O₂ based on nomenclature.
Biological Activity
N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzotriazine moiety known for its diverse biological activities. The presence of the cyclopentyl group and the amide functional group contributes to its chemical stability and potential interactions with biological targets.
Research indicates that compounds similar to this compound may exert their effects through the following mechanisms:
- Enzyme Inhibition : The benzotriazine core is known to inhibit various enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells.
- Receptor Interaction : The compound may interact with specific cellular receptors, modulating signaling pathways critical for cell proliferation and survival.
Antitumor Activity
Several studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance:
- In vitro Studies : Compounds were tested against various cancer cell lines (e.g., A549, MCF-7) using MTS assays to measure cytotoxicity. Results showed promising IC50 values indicating effective inhibition of cell growth.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8j | U937 | 10.5 | Procaspase activation |
| 8k | MCF-7 | 6.5 | Apoptosis induction |
Antimicrobial Activity
N-cyclopentyl derivatives have also been evaluated for antimicrobial properties:
- Testing Against Bacteria : The compound was tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Results indicated moderate antibacterial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Anticancer Evaluation : A study focused on the anticancer properties of N-cyclopentyl derivatives demonstrated that these compounds could significantly reduce cell viability in cancer cell lines through apoptosis mechanisms mediated by procaspase activation .
- Antimicrobial Testing : Another research evaluated the antimicrobial efficacy of similar compounds against various pathogens, confirming their potential as new antimicrobial agents .
Q & A
Basic: What are the recommended synthetic routes for N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the benzotriazinone core via cyclization of o-aminobenzonitrile derivatives under acidic conditions .
- Step 2: Introduction of the propanamide side chain through nucleophilic substitution or coupling reactions. For example, reacting 3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid with cyclopentylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) .
- Optimization: Use HPLC-guided purification (>95% purity) and recrystallization in ethanol/water mixtures to remove byproducts. Monitor intermediates via TLC and NMR .
Basic: What is the primary biological activity of this compound, and how is potency quantified?
Methodological Answer:
The compound exhibits phosphodiesterase 9A (PDE9A) inhibition with an IC₅₀ of ~0.6 nM, determined via fluorescence-based enzymatic assays using purified PDE9A and cyclic nucleotide substrates . However, structural analogs (e.g., 4-oxo-3,4-dihydro-1,2,3-benzotriazines) also modulate GPR139 , a G-protein-coupled receptor implicated in neurological disorders, suggesting potential off-target effects . Validate specificity using counter-screens against related PDE isoforms (e.g., PDE5, PDE10) or receptor-binding assays .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., PDE9A vs. GPR139 activity)?
Methodological Answer:
Discrepancies may arise from:
- Structural Similarities: The benzotriazinone scaffold is shared with GPR139 modulators, necessitating selectivity profiling .
- Assay Conditions: Differences in buffer composition (e.g., Mg²⁺ concentrations) or substrate affinity can alter IC₅₀ values. Standardize assays using recombinant proteins under identical conditions .
- Cellular Context: Test activity in cell-based models (e.g., HEK293 cells overexpressing PDE9A or GPR139) to assess physiological relevance .
Advanced: What experimental strategies are recommended for elucidating the compound’s binding mode with PDE9A?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with PDE9A using the hanging-drop vapor diffusion method. Refine structures with SHELXL (for small molecules) or PHENIX (for macromolecules) to resolve electron density maps .
- Molecular Dynamics (MD) Simulations: Perform 100-ns MD simulations (e.g., using AMBER or GROMACS) to analyze hydrogen bonding with catalytic residues (e.g., Gln453, Tyr424) .
- Mutagenesis Studies: Validate binding interactions by mutating key residues (e.g., Ala substitutions) and measuring changes in IC₅₀ .
Advanced: How does the cyclopentyl group influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity: The cyclopentyl moiety increases logP by ~1.5 units compared to linear alkyl chains, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic Stability: Evaluate oxidative metabolism using liver microsomes. Cyclopentyl groups reduce CYP3A4-mediated degradation compared to aromatic substituents .
- SAR Studies: Synthesize analogs with cyclohexyl or tert-butyl groups to compare potency and solubility .
Basic: How should researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC-MS. Benzotriazinones are prone to hydrolysis at pH >8 .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for crystalline forms) .
- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the benzotriazinone ring .
Advanced: What computational tools are suitable for predicting off-target interactions?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Glide to screen against the ChEMBL database, prioritizing kinases, GPCRs, and ion channels .
- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., with Phase ) to identify shared features with known GPR139 modulators .
- Machine Learning: Train random forest models on PDE inhibitor datasets to predict polypharmacology risks .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ to confirm cyclopentyl and propanamide linkages (e.g., δ 1.5–2.0 ppm for cyclopentyl protons) .
- High-Resolution Mass Spectrometry (HRMS): ESI+ mode to verify molecular weight (expected [M+H]⁺: 362.312) .
- X-ray Diffraction: Single-crystal analysis (Cu-Kα radiation) to resolve the benzotriazinone conformation .
Advanced: How can researchers address low yields in the final coupling step?
Methodological Answer:
- Catalyst Optimization: Replace EDC/HOBt with DMT-MM for amide bond formation, which reduces racemization and improves yields by 20–30% .
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) with 4Å molecular sieves to scavenge water .
- Microwave-Assisted Synthesis: Perform reactions at 80°C for 10 minutes (50 W) to accelerate kinetics .
Advanced: What in vivo models are appropriate for evaluating therapeutic potential?
Methodological Answer:
- Neurological Models: Use transgenic APP/PS1 mice (Alzheimer’s disease) to assess PDE9A-driven cognitive improvement via Morris water maze tests .
- Metabolic Models: High-fat diet (HFD) mice to study GPR139 modulation effects on insulin sensitivity .
- Pharmacokinetics: Conduct IV/PO dosing in Sprague-Dawley rats to determine bioavailability (>50% target) and brain penetration (Kp,uu >0.3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
